Miniolutelide B

Description

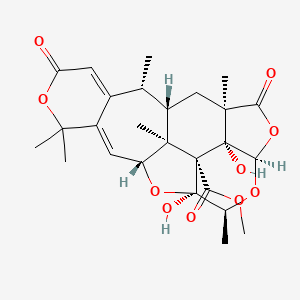

Structure

3D Structure

Properties

Molecular Formula |

C26H32O10 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

methyl (1S,2R,10R,12S,13S,15R,18R,19S,20R,21S)-12,19-dihydroxy-2,7,7,13,18,21-hexamethyl-5,17-dioxo-6,11,14,16-tetraoxahexacyclo[16.3.1.03,8.010,21.012,20.015,19]docosa-3,8-diene-20-carboxylate |

InChI |

InChI=1S/C26H32O10/c1-11-13-8-17(27)36-21(3,4)14(13)9-16-23(6)15(11)10-22(5)18(28)34-20-25(22,30)24(23,19(29)32-7)26(31,35-16)12(2)33-20/h8-9,11-12,15-16,20,30-31H,10H2,1-7H3/t11-,12-,15-,16+,20+,22-,23+,24-,25-,26+/m0/s1 |

InChI Key |

HDEUKSXFAHLYFI-MJGKHECUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]3(C(=O)O[C@@H]4[C@]3([C@@]5([C@]2([C@@H](C=C6C1=CC(=O)OC6(C)C)O[C@@]5([C@@H](O4)C)O)C)C(=O)OC)O)C |

Canonical SMILES |

CC1C2CC3(C(=O)OC4C3(C5(C2(C(C=C6C1=CC(=O)OC6(C)C)OC5(C(O4)C)O)C)C(=O)OC)O)C |

Synonyms |

miniolutelide B |

Origin of Product |

United States |

Discovery, Isolation, and Biosynthetic Origins of Miniolutelide B

Primary Isolation and Structural Assignment of Miniolutelide B

The isolation of Miniolutelide B and its structural analogues has been reported from several distinct fungal strains. These discoveries have been pivotal in understanding the chemical diversity within the Penicillium genus.

Miniolutelide B, along with Miniolutelide A, was first isolated from a strain of Penicillium minioluteum. nih.govrsc.org The structures of these novel hybrid polyketide-terpenoid metabolites were elucidated through NMR spectroscopic analyses and confirmed by X-ray crystallography. nih.gov These compounds are biosynthetically related to other known metabolites like berkeleydione (B1257449) and berkeleytrione. nih.gov

The marine-derived fungus Penicillium ubiquetum MMS330 has also been identified as a source of Miniolutelide B. nih.govresearchgate.net In a study focused on the metabolome of this fungus, Miniolutelide B was isolated alongside other preaustinoids, including miniolutelide A and newly identified derivatives. nih.govresearchgate.net The application of the One Strain, Many Compounds (OSMAC) approach, which involves varying culture media, highlighted that a seawater-based Czapek Yeast extract Agar (B569324) (CYA) medium selectively enhanced the production of these related compounds. researchgate.net

While Miniolutelide B itself was not directly reported from Penicillium sp. 303, several closely related derivatives have been isolated from this strain. researchgate.netmdpi.comfrontiersin.orgresearchgate.net Researchers identified compounds such as 22-deoxyminiolutelide B and miniolutelide C from Penicillium strain 303#. researchgate.netmdpi.com These meroterpenes are structurally analogous to the miniolutelide class, indicating a shared biosynthetic pathway. frontiersin.orgresearchgate.net

Table 1: Fungal Sources of Miniolutelide B and Its Derivatives

| Compound | Fungal Source | Reference(s) |

| Miniolutelide B | Penicillium minioluteum | nih.gov, rsc.org |

| Miniolutelide B | Penicillium ubiquetum MMS330 | nih.gov, researchgate.net, researchgate.net |

| Miniolutelide B Derivatives (e.g., 22-deoxyminiolutelide B, miniolutelide C) | Penicillium sp. 303 | mdpi.com, researchgate.net, frontiersin.org |

Isolation from Penicillium ubiquetum

Geographic and Ecological Habitats of Miniolutelide B-Producing Fungi

The fungi responsible for producing Miniolutelide B and its congeners have been isolated from diverse marine environments, highlighting the ecological significance of these microbial habitats as sources of novel natural products.

The Penicillium sp. 303 strain, which produces derivatives of Miniolutelide B, was isolated from a seawater sample collected at the Zhanjiang Mangrove National Nature Reserve in Guangdong Province, China. researchgate.netmdpi.comfrontiersin.orgresearchgate.net This reserve is the largest of its kind in China, encompassing a vast coastal area on the Leizhou Peninsula. newsgd.comramsar.org The ecosystem is characterized by large, exposed mudflats at low tide and a rich biodiversity, including numerous mangrove species. newsgd.comramsar.org Such marine ecosystems are recognized as unique environments that foster fungi with the capacity to produce structurally complex and bioactive secondary metabolites. mdpi.com

Penicillium ubiquetum MMS330, a known producer of Miniolutelide B, was isolated from a specimen of the blue mussel, Mytilus edulis. nih.govresearchgate.netresearchgate.net The mussel was collected from Port Giraud on the Loire estuary in France. nih.govresearchgate.net Mytilus edulis is widely distributed in European waters, from Russia to the Atlantic coast of France, and is known for its ability to tolerate significant fluctuations in salinity and temperature. fao.org These mussels inhabit a range of microhabitats from intertidal to subtidal zones. fao.org The presence of Penicillium ubiquetum within the mussel suggests an endophytic or symbiotic relationship, where the fungus resides within the marine organism.

Table 2: Ecological Habitats of Miniolutelide B-Producing Fungi

| Fungal Strain | Habitat Type | Specific Location | Associated Organism/Medium | Reference(s) |

| Penicillium sp. 303 | Marine Water | Zhanjiang Mangrove National Reserve, China | Seawater | mdpi.com, researchgate.net, frontiersin.org |

| Penicillium ubiquetum MMS330 | Marine Organism | Port Giraud, Loire estuary, France | Mytilus edulis (Blue Mussel) | nih.gov, researchgate.net, researchgate.net |

Marine Sediment Samples

The isolation of the Penicillium minioluteum ZJ-1 strain, the fungal source of miniolutelide B, originated from a marine sediment sample. This sample was collected from a mangrove swamp located in the Zhejiang province of China. Marine sediments, particularly those in close proximity to mangrove ecosystems, are recognized as rich reservoirs of microbial diversity. These environments are characterized by unique physicochemical conditions, which foster the evolution of microorganisms with distinct metabolic capabilities, leading to the production of a wide array of secondary metabolites. The successful isolation of P. minioluteum ZJ-1 from this habitat underscores the value of marine sediments as a promising source for discovering novel microorganisms with the capacity to produce structurally unique and biologically active compounds.

Association with Mangrove Flora

The fungus Penicillium minioluteum ZJ-1 is described as a mangrove-derived fungus, indicating a close ecological relationship with mangrove flora. Mangrove plants create a complex and nutrient-rich environment that supports a diverse community of endophytic and epiphytic microorganisms. These microorganisms often engage in symbiotic or commensal relationships with their host plants. The specific association between P. minioluteum ZJ-1 and the mangrove ecosystem suggests that the unique environmental pressures and nutrient availability within this habitat may play a role in shaping the fungus's metabolic pathways, ultimately leading to the biosynthesis of compounds like miniolutelide B. This association is a key factor in the targeted exploration of mangrove-associated fungi for natural product discovery.

Advanced Cultivation Methodologies for Enhanced Miniolutelide B Production

The production of miniolutelide B by Penicillium minioluteum ZJ-1 was not constitutive and required specific cultivation strategies to be induced. Researchers employed advanced fermentation techniques to stimulate the fungus's biosynthetic gene clusters that are often silent under standard laboratory conditions.

Application of One-Strain-Many-Compounds (OSMAC) Approach for Metabolome Diversification

The One-Strain-Many-Compounds (OSMAC) approach was instrumental in inducing the production of miniolutelide B. The OSMAC strategy is based on the principle that the secondary metabolite profile of a single microbial strain can be significantly altered by systematically varying cultivation parameters. In the case of P. minioluteum ZJ-1, initial cultivation on a standard potato dextrose agar (PDA) medium did not yield miniolutelides. By applying the OSMAC approach and cultivating the fungus on a different medium, specifically seawater Czapek yeast extract agar, the production of miniolutelide B and its analogue, miniolutelide A, was successfully triggered. This demonstrates the effectiveness of the OSMAC approach in unlocking the latent biosynthetic potential of microorganisms.

Optimization of Culture Media (e.g., Seawater Czapek Yeast Extract Agar)

The choice of culture medium was a critical factor for the production of miniolutelide B. A systematic variation of the culture medium, a core tenet of the OSMAC approach, revealed that Penicillium minioluteum ZJ-1 produced different secondary metabolites depending on the growth substrate. While cultivation on PDA resulted in the production of other known compounds, it was the use of seawater Czapek yeast extract agar that specifically induced the biosynthesis of the miniolutelides. This medium, which incorporates seawater, likely mimics the natural saline environment of the mangrove sediment from which the fungus was isolated, thereby providing specific cues or precursors necessary for the activation of the miniolutelide biosynthetic pathway.

| Parameter | Details | Source |

| Producing Organism | Penicillium minioluteum ZJ-1 | |

| Origin | Marine sediment from a mangrove swamp in Zhejiang, China | |

| Induction Method | One-Strain-Many-Compounds (OSMAC) | |

| Effective Culture Medium | Seawater Czapek Yeast Extract Agar | |

| Compound Class | 14-membered macrolide |

Biosynthetic Pathways and Genetic Determinants of Miniolutelide B

Elucidation of the Hybrid Biosynthetic Origin of Miniolutelide B as a Meroterpenoid

Miniolutelide B is classified as a meroterpenoid, a class of natural products characterized by a hybrid biosynthetic origin. researchgate.net These molecules are synthesized through pathways that combine precursors from terpenoid biosynthesis with elements from other metabolic routes, most commonly the polyketide pathway. researchgate.netresearchgate.netrsc.org Fungal meroterpenoids, including the miniolutelides, exhibit remarkable structural diversity and a wide array of biological activities, which is largely a consequence of their mixed biogenesis. rsc.orgdntb.gov.ua The study of these pathways reveals how nature combines distinct molecular building blocks to generate complex chemical architectures. researchgate.netdntb.gov.ua

Mechanistic Integration of Terpenoid and Polyketide Precursor Pathways

The biosynthesis of Miniolutelide B is a prime example of the convergence of two major metabolic pathways. The process is initiated with a polyketide-derived starter unit, specifically 3,5-dimethylorsellinic acid (DMOA). rsc.orgacs.org This aromatic core represents the non-terpenoid portion of the final molecule.

The crucial step that integrates the terpenoid pathway is a prenylation reaction. rsc.org In this key transformation, a farnesyl pyrophosphate (FPP) molecule, an intermediate of the terpenoid pathway, is attached to the DMOA core. This reaction is catalyzed by a specialized prenyltransferase (PTase), often belonging to the UbiA superfamily of enzymes. researchgate.netrsc.org This enzymatic step covalently links the polyketide and terpenoid precursors, forming a farnesylated DMOA intermediate. Following this integration, the terpenoid-derived farnesyl chain undergoes a series of complex enzymatic modifications, including cyclizations and rearrangements orchestrated by terpene cyclases and other tailoring enzymes, to construct the intricate polycyclic structure characteristic of Miniolutelide B and its relatives. researchgate.netrsc.org

Proposed Enzymatic Transformations and Key Intermediates in Miniolutelide Biosynthesis

The formation of the Miniolutelide B scaffold from its linear precursors involves a cascade of sophisticated enzymatic transformations. nih.gov The biosynthetic machinery employs a suite of specialized enzymes to build and modify the molecule. Key enzyme families implicated in the biosynthesis of related meroterpenoids include Polyketide Synthases (PKS) for the formation of the DMOA core, prenyltransferases for the addition of the farnesyl group, and terpene cyclases for the foundational cyclization of the isoprenoid chain. rsc.orgnih.govresearchgate.net Subsequent to the formation of the basic carbocyclic framework, a variety of tailoring enzymes, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases, introduce further oxidative modifications, leading to the final structure. researchgate.netnih.govacs.org

Hypothesized Retro-Claisen Migration in Miniolutelide A Formation

A key proposed transformation in the biosynthesis of the closely related Miniolutelide A involves an unusual retro-Claisen rearrangement. scribd.com This hypothesis suggests that the formation of the Miniolutelide A structure proceeds through a retro-Claisen migration of a methyl carbonate group. scribd.com A retro-Claisen reaction is a carbon-carbon bond cleavage event that is the reverse of the well-known Claisen condensation. libretexts.org In a biochemical context, this reaction typically involves the nucleophilic attack on a β-dicarbonyl system, which leads to a tetrahedral intermediate that subsequently collapses, breaking a C-C bond and expelling an enolate as a leaving group. libretexts.org Such enzymatic transformations, while complex, are known to occur in various metabolic pathways and can be key steps in generating molecular diversity. libretexts.orgresearchgate.net

Shared Biosynthetic Precursors and Pathways with Related Meroterpenoid Classes (e.g., Berkeleyacetals, Dhilirolides)

Miniolutelide B is part of a larger family of fungal meroterpenoids that share a common biosynthetic blueprint. rsc.org This family includes other structurally complex compounds such as the berkeleyacetals and dhilirolides. rsc.orgbaranlab.org The biosynthetic pathways for these molecules all diverge from the common precursor, 3,5-dimethylorsellinic acid (DMOA), which is subsequently farnesylated. researchgate.netrsc.orgacs.orgresearchgate.net

The structural differentiation between miniolutelides, berkeleyacetals, and dhilirolides arises from the divergent processing of the common farnesylated intermediate. researchgate.netrsc.org The fate of this intermediate is determined by the specific suite of tailoring enzymes encoded in the respective biosynthetic gene clusters of the producing fungi. In particular, different terpene cyclases and dioxygenases catalyze distinct and complex cyclization and rearrangement cascades of the farnesyl chain. researchgate.netacs.org This enzymatic divergence creates the unique and varied polycyclic skeletons that define each class of these related meroterpenoids. rsc.org

Identification and Functional Characterization of Biosynthetic Gene Clusters (if applicable)

While the specific biosynthetic gene cluster (BGC) responsible for Miniolutelide B production has not been definitively reported in the available literature, the BGCs for closely related meroterpenoids, such as the berkeleyacetals, have been successfully identified and characterized. acs.orgnih.govresearchgate.net The study of these related clusters provides a robust framework for the eventual identification of the miniolutelide BGC.

Typically, the gene clusters for DMOA-derived meroterpenoids are co-localized on the fungal chromosome and contain all the necessary genes for biosynthesis. nih.govnih.gov These include a gene for a non-reducing polyketide synthase (NR-PKS) to produce DMOA, a prenyltransferase gene, a terpene cyclase gene, and several genes encoding oxidative enzymes for subsequent tailoring steps. nih.govresearchgate.net The identification of these clusters is often achieved through genome mining approaches, where fungal genomes are searched for homologous sequences of these key biosynthetic genes. rsc.orgfrontiersin.org The functional characterization of such a cluster for miniolutelides would involve targeted gene deletion or heterologous expression studies to confirm the roles of individual genes in the biosynthetic pathway. nih.gov

Chemical Synthesis and Derivatization Strategies for Miniolutelide B

Total Synthetic Approaches to Miniolutelide B and its Structural Analogues

The total synthesis of complex meroterpenoids derived from DMOA and farnesyl pyrophosphate has been a subject of intense research, with the first successful synthesis of a related compound, Berkeleyone A, marking a significant milestone. nsf.govnih.gov These synthetic endeavors provide a roadmap for the potential total synthesis of Miniolutelide B.

The synthesis of Berkeleyone A, a potential biosynthetic precursor to a host of fungal meroterpenoids, highlights the formidable challenges in constructing the shared core structure. nsf.govnih.gov Key difficulties include the creation of the bicyclo[3.3.1]nonane framework and the installation of multiple stereocenters, including sterically congested all-carbon quaternary centers. nsf.govresearchgate.net

One successful approach to (±)-Berkeleyone A involved a 13-step sequence starting from commercially available materials. nsf.govnih.gov A pivotal step in this synthesis was a radical polyene cyclization mediated by titanium(III) to construct the 6/6-fused ring system. thieme-connect.com This was followed by an annulation reaction of the resulting enolate with diketene (B1670635) to form a key intermediate. thieme-connect.com An oxidative ring-expansion was then employed to furnish the complete carbon skeleton. thieme-connect.com More recently, the first enantioselective total synthesis of (−)-Berkeleyone A and five of its preaustinoid congeners was achieved in 12–15 steps. researchgate.netlihouhuagroup.com This strategy was based on the recognition of latent symmetry within the D-ring and featured a symmetry-breaking, diastereoselective dearomative alkylation to assemble the carbon core. researchgate.netlihouhuagroup.com

Synthetic studies toward the core architecture of the berkeleyacetals, which share a pentacyclic core with Miniolutelide B, have also been reported. acs.org These strategies often employ cycloaddition reactions, such as [4+2] and [5+2] cycloadditions, to forge the complex ring system. acs.org The development of these methodologies is crucial for any future total synthesis of Miniolutelide B.

Table 1: Key Synthetic Strategies for Structural Analogues of Miniolutelide B

| Analogue | Key Synthetic Strategy | Number of Steps | Reference |

| (±)-Berkeleyone A | Radical polyene cyclization, diketene annulation, oxidative ring expansion | 13 | nsf.govnih.govthieme-connect.com |

| (−)-Berkeleyone A | Enantioselective dearomative alkylation, Sc(OTf)3-mediated sequential Krapcho dealkoxycarbonylation/carbonyl α-tert-alkylation | 12 | researchgate.netlihouhuagroup.com |

| Berkeleyacetal Core | [4+2] and [5+2] cycloadditions, Achmatowicz rearrangement | Not specified | acs.org |

Semi-synthetic Modification and Chemical Derivatization Methodologies

Given the challenges of a total synthesis, semi-synthetic approaches starting from readily available natural products offer a more tractable route to Miniolutelide B and its derivatives. wikipedia.orgeupati.eu A proposed semi-synthesis of Miniolutelide B begins with (+)-sclareolide, a common labdane (B1241275) diterpenoid. baranlab.org This approach leverages the existing stereochemistry of the starting material to simplify the synthesis.

Recent work on other meroterpenoids has demonstrated the power of a chemoenzymatic approach, which could be applied to the synthesis of Miniolutelide B. nih.gov This strategy combines the selectivity of biocatalytic reactions with the versatility of chemical synthesis. For example, a site-selective hydroxylation of sclareolide (B1681565) using an engineered cytochrome P450 enzyme can install functionality at a specific position, which can then be further elaborated using chemical methods. nih.gov

Chemical derivatization is another key tool for exploring the structure-activity relationships of complex natural products. rsc.org For meroterpenoids, derivatization can be used to modify peripheral functional groups to probe their influence on biological activity. rsc.orgnih.gov For instance, the hemiacetal bridge in some meroterpenoids can be transformed into a spirolactone moiety through simple chemical synthesis. rsc.org Such modifications can provide valuable insights into the pharmacophore of the natural product.

Table 2: Semi-synthetic and Derivatization Methodologies

| Methodology | Starting Material/Substrate | Key Transformations | Potential Application | Reference |

| Semi-synthesis | (+)-Sclareolide | Not specified | Synthesis of Miniolutelide B | baranlab.org |

| Chemoenzymatic Synthesis | Sclareolide | Biocatalytic hydroxylation, radical-based transformations | Synthesis of meroterpenoid analogues | nih.gov |

| Chemical Derivatization | Chevalone E (a meroterpenoid) | Biocatalytic dehydrogenation, chemical spirolactone formation | Generation of new analogues for SAR studies | rsc.org |

Assessment of Synthetic Tractability and Associated Challenges

The synthesis of Miniolutelide B and its congeners is fraught with challenges, primarily stemming from their complex and densely functionalized structures. nsf.govacs.org The DMOA-derived meroterpenoids are characterized by a compact, polycyclic architecture with a high density of stereocenters, many of which are all-carbon quaternary centers. nsf.govnih.gov

A major hurdle in the synthesis of these molecules is the construction of the bicyclo[3.3.1]nonane core, a common feature of the berkeleyone and protoaustinoid-type derivatives. researchgate.net The formation of the hindered C11–C12 bond, which creates two adjacent all-carbon quaternary stereocenters, is a particularly challenging transformation. nsf.gov

Furthermore, the high degree of oxygenation and the specific stereochemistry of the numerous chiral centers add to the synthetic complexity. acs.org The development of stereoselective methods to install these features is a key area of research. The stability of intermediates can also be a concern, with the potential for undesired rearrangements under various reaction conditions. nih.gov

Despite these challenges, the successful total synthesis of Berkeleyone A and the development of innovative synthetic methodologies provide a strong foundation for future work in this area. nsf.govnih.govlihouhuagroup.com The combination of novel synthetic strategies, such as annulative methods and chemoenzymatic approaches, will be crucial to overcoming the hurdles associated with the synthesis of Miniolutelide B and unlocking the full therapeutic potential of this fascinating family of natural products. nsf.govnih.gov

Biological Activities and Mechanistic Studies of Miniolutelide B

Investigation of Cytotoxic Activities against Diverse Neoplastic Cell Lines

Derivatives of Miniolutelide B have demonstrated moderate cytotoxic activities against a range of cancer cell lines. nih.govmdpi.comresearchgate.net These compounds, structurally related to the miniolutelide class of meroterpenoids, have been the subject of research to determine their potential as anticancer agents. nih.govresearchgate.net

Analogues of Miniolutelide B have exhibited moderate cytotoxic effects against the human breast adenocarcinoma cell line, MDA-MB-435. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net One specific derivative, identified as compound 127 in a study, showed potent cytotoxic activity with an IC50 value of 7.13 μM against this cell line. nih.gov Other related compounds, referred to as 22-deoxyminiolutelide B and miniolutelide C, also displayed moderate cytotoxicity. mdpi.comresearchgate.net

Derivatives of Miniolutelide B have shown moderate cytotoxicity against the human hepatocellular carcinoma cell line, HepG2. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net Studies on compounds such as 22-deoxyminiolutelide B and miniolutelide C confirmed these antiproliferative effects. mdpi.comresearchgate.net

Miniolutelide B itself has been reported to exhibit cytotoxicity against the human colorectal carcinoma cell line HCT-116, with an IC50 value of 10.9 µM. baranlab.org Furthermore, its analogues, including 22-deoxyminiolutelide B and miniolutelide C, have also demonstrated moderate cytotoxic activity against HCT-116 cells. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net

The cytotoxic profile of Miniolutelide B derivatives extends to non-small cell lung carcinoma cells (A549). nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net Analogues such as 22-deoxyminiolutelide B and miniolutelide C were found to have moderate cytotoxic effects on this cell line. mdpi.comresearchgate.net

Cytotoxicity of Miniolutelide B and its Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Activity Level |

| Miniolutelide B | HCT-116 | 10.9 baranlab.org | Cytotoxic baranlab.org |

| Compound 127 | MDA-MB-435 | 7.13 nih.gov | Potent nih.gov |

| 22-deoxyminiolutelide B | MDA-MB-435 | Not specified | Moderate mdpi.comresearchgate.net |

| 22-deoxyminiolutelide B | HepG2 | Not specified | Moderate mdpi.comresearchgate.net |

| 22-deoxyminiolutelide B | HCT-116 | Not specified | Moderate mdpi.comresearchgate.net |

| 22-deoxyminiolutelide B | A549 | Not specified | Moderate mdpi.comresearchgate.net |

| Miniolutelide C | MDA-MB-435 | Not specified | Moderate mdpi.comresearchgate.net |

| Miniolutelide C | HepG2 | Not specified | Moderate mdpi.comresearchgate.net |

| Miniolutelide C | HCT-116 | Not specified | Moderate mdpi.comresearchgate.net |

| Miniolutelide C | A549 | Not specified | Moderate mdpi.comresearchgate.net |

Activity against Colorectal Carcinoma Cells (HCT-116)

Immunomodulatory Properties of Miniolutelide B Analogues

Research has also explored the immunomodulatory potential of Miniolutelide B analogues.

A study investigating a series of Miniolutelide B analogues, including the known 22-deoxy-miniolutelide B, revealed significant immune-suppressive activity. mdpi.com These compounds demonstrated a marked ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in THP-1 cells that had been stimulated with lipopolysaccharide (LPS). mdpi.com The IC50 values for this inhibitory activity ranged from 22.6 to 43.1 µM. mdpi.com

Immunomodulatory Activity of Miniolutelide B Analogues

| Compound/Analogue | Cell Line | Assay | IC50 (µM) |

| 22-deoxy-miniolutelide B & other analogues (351-355) | THP-1 | Inhibition of TNF-α production | 22.6–43.1 mdpi.com |

Exploration of Cellular and Molecular Mechanisms of Action

The investigation into the cellular and molecular underpinnings of Miniolutelide B's biological effects is an evolving area of research. While direct studies on Miniolutelide B are limited, analysis of its close structural derivatives provides significant insights into its potential mechanisms of action, particularly concerning its immunomodulatory and cytotoxic properties.

Research into the broader class of miniolutelides has revealed potent immunomodulatory effects, identifying the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) as a key biological target. nih.govmdpi.com TNF-α is a critical mediator in inflammatory and immune responses, and its dysregulation is implicated in numerous autoimmune diseases and inflammatory conditions. wikipedia.org The inhibition of TNF-α can disrupt the signaling cascades it initiates, representing a significant therapeutic strategy. wikipedia.orgdrugbank.com

A study involving several meroterpenoids isolated from the marine sponge-associated fungus Eupenicillium sp. identified a derivative of Miniolutelide B, 22-deoxy-10-oxominiolutelide B, as a potent inhibitor of TNF-α production. sci-hub.se A range of related miniolutelide compounds demonstrated significant immune-suppressive activity by reducing TNF-α production in lipopolysaccharide (LPS)-induced THP-1 human monocytic cells. nih.govmdpi.com This finding suggests that the molecular framework of miniolutelides is suited to interfere with the biological pathways that lead to the synthesis or release of this cytokine. sioc-journal.cnchemrxiv.org

The inhibition of TNF-α production directly implicates the modulation of intracellular signaling pathways that regulate its expression. The primary pathway responsible for inducing TNF-α in response to stimuli like LPS is the Nuclear Factor-kappa B (NF-κB) signaling cascade. chemrxiv.org By reducing TNF-α levels, miniolutelide derivatives may interfere with this pathway, although the precise point of interaction has not been definitively established. This activity highlights a potential mechanism for the anti-inflammatory properties observed in this class of compounds. nih.govresearchgate.net

Table 1: Immunosuppressive Activity of Miniolutelide B Derivatives on TNF-α Production This table summarizes the inhibitory concentration (IC50) of various Miniolutelide B derivatives against TNF-α production in LPS-induced THP-1 cells.

| Compound | IC50 (µM) nih.govmdpi.com |

| Eupeniacetal A | 43.1 |

| Eupeniacetal B | 31.5 |

| 1-methoxy-hydropreaustinoid A1 | 22.6 |

| Hydroberkeleyone B | 33.7 |

| 22-deoxy-10-oxominiolutelide B | 27.5 |

| Pomalidomide (Positive Control) | 0.23 |

The biological activities of natural products are frequently traced to their ability to modulate the function of specific enzymes or to interfere with protein-protein interactions (PPIs). accessscience.comnih.gov Meroterpenoids, as a class, are recognized for their capacity to act as enzyme inhibitors. sci-hub.seresearchgate.net

Modulation of Enzyme Activities While no specific enzyme has been identified as a direct target of Miniolutelide B itself, the observed inhibition of TNF-α production by its derivatives points toward potential enzymatic modulation. nih.govmdpi.com One plausible, though unconfirmed, mechanism is the inhibition of TNF-α Converting Enzyme (TACE), a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. Inhibition of such an enzyme would directly lead to decreased levels of secreted TNF-α. Enzyme inhibition can occur through various mechanisms, including competitive inhibition, where a molecule competes with the substrate for the active site, or non-competitive inhibition, where binding occurs at an allosteric site to alter the enzyme's conformation. labce.comlibretexts.org

Modulation of Protein-Protein Interactions Protein-protein interactions are fundamental to most cellular processes, including the formation of signaling complexes and oligomeric proteins. researchgate.netunimi.it The functional form of TNF-α is a homotrimer, where three identical subunits assemble through non-covalent interactions. nih.gov The stability of this trimer is essential for its ability to bind to and activate its receptors. Research on other small molecules has shown that it is possible to inhibit TNF-α activity by disrupting this crucial protein-protein interaction, causing the trimer to disassemble into inactive dimers and monomers. nih.govstanford.edu This mechanism represents another potential route through which miniolutelide derivatives could exert their anti-TNF-α effects. By binding at the interface between subunits, a small molecule could destabilize the complex and prevent receptor activation. stanford.edu However, experimental evidence to confirm that Miniolutelide B or its derivatives act via this specific mechanism has not yet been reported.

Structure Activity Relationship Sar Studies of Miniolutelide B and Analogues

Delineation of Key Pharmacophoric Elements Critical for Biological Potency

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. drugdesign.org For Miniolutelide B and its analogues, which are part of the broader class of meroterpenoids, their cytotoxic and enzyme inhibitory activities are of significant interest. mdpi.com Meroterpenoids are known for their diverse and potent biological activities, including antitumor, antibacterial, and anti-inflammatory effects. sci-hub.se

Evaluation of the Impact of Subtle Structural Modifications on Bioactivity

Even minor changes to the structure of a complex natural product like Miniolutelide B can lead to significant shifts in its biological activity. nih.govfrontiersin.org This sensitivity underscores the importance of a detailed analysis of its natural analogues and the specific roles of its functional groups and stereochemistry.

Comparative Analysis of Miniolutelide B with Natural Analogues (e.g., 22-deoxyminiolutelide B, 4-hydroxy-22-deoxyminiolutelide B)

Several natural analogues of Miniolutelide B have been isolated and studied, providing valuable insights into its SAR. For instance, 22-deoxyminiolutelide B and miniolutelide C, isolated from a Penicillium strain, demonstrated moderate cytotoxicity against several cancer cell lines, including MDA-MB-435, HepG2, HCT-116, and A549. mdpi.comresearchgate.net Another study reported the isolation of 22-deoxyminiolutelide A and 4S-hydroxy-22-deoxyminiolutelide B from the marine-derived fungus Penicillium ubiquetum. researchgate.net However, these compounds, along with Miniolutelide B and other known analogues, were found to be devoid of cytotoxicity against KB and MCF-7 cell lines at a concentration of 50 μM. mdpi.comresearchgate.net This suggests that the cytotoxic effects of these compounds can be cell-line specific.

The compound 22-deoxy-10-oxominiolutelide B was observed to readily convert into either 22-deoxyminiolutelide A or 22-deoxyminiolutelide B, indicating that the latter two might be artifacts of the isolation process. mdpi.comresearchgate.net This highlights the chemical instability of certain analogues and the need for careful handling and analysis.

Table 1: Comparative Cytotoxicity of Miniolutelide B Analogues

| Compound | Cell Lines | Activity | Citation |

|---|---|---|---|

| 22-deoxyminiolutelide B | MDA-MB-435, HepG2, HCT-116, A549 | Moderately cytotoxic | mdpi.com, researchgate.net |

| Miniolutelide C | MDA-MB-435, HepG2, HCT-116, A549 | Moderately cytotoxic | mdpi.com, researchgate.net |

| 22-deoxyminiolutelide A | KB, MCF-7 | Devoid of cytotoxicity at 50 μM | mdpi.com, researchgate.net |

| 4-hydroxy-22-deoxyminiolutelide B | KB, MCF-7 | Devoid of cytotoxicity at 50 μM | mdpi.com, researchgate.net |

| Miniolutelide B | KB, MCF-7 | Devoid of cytotoxicity at 50 μM | researchgate.net |

Application of Computational Chemistry in SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational chemistry provides powerful tools to investigate SAR at a molecular level. oncodesign-services.com Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this field. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgmdpi.com In the context of Miniolutelide B, docking studies could be used to simulate its interaction with potential protein targets. By visualizing the binding mode, researchers can understand which functional groups are involved in key interactions, such as hydrogen bonds or hydrophobic contacts. This information can then guide the design of new analogues with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govmdpi.com A QSAR model can be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of Miniolutelide B analogues with known activities. mdpi.com The resulting model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov These computational approaches, often used in tandem, are invaluable for rational drug design and for deepening the understanding of the SAR of complex molecules like Miniolutelide B. mdpi.comuokerbala.edu.iq

Advanced Analytical Methodologies in Miniolutelide B Research

State-of-the-Art Spectroscopic Techniques for Precise Structural Elucidation

The definitive determination of Miniolutelide B's chemical structure is a multi-step process that employs several advanced spectroscopic methods, each providing unique and complementary pieces of information. The combination of these techniques allows researchers to build a complete and accurate three-dimensional picture of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a cornerstone technique for determining the elemental composition of a molecule. For Miniolutelide B and its derivatives, HR-ESIMS provides a highly accurate mass measurement of the molecular ion. biorxiv.org This precision allows for the calculation of a single, unambiguous molecular formula, which is the first crucial step in the structural elucidation process. rsc.org For example, in the discovery of new miniolutelide analogues, HR-ESIMS data, such as a molecular ion peak at m/z 489.1762 for a related compound, was used to deduce the elemental composition of C₂₅H₂₉O₁₀. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments is required to piece together the complex framework of Miniolutelide B. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon) NMR, provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. core.ac.ukasm.org Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between these atoms. biorxiv.orgrsc.org These analyses reveal how protons and carbons are connected, allowing for the assembly of the molecule's carbon skeleton and the placement of functional groups, ultimately leading to the determination of its planar structure. asm.orguni-goettingen.de

X-ray Crystallography provides the most definitive evidence of a molecule's three-dimensional structure. core.ac.uk This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. dtu.dklcms.czfrontiersin.org The analysis yields a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined, confirming its absolute stereochemistry. dtu.dk The structures of the first novel hybrid polyketide-terpenoid metabolites of this class, including Miniolutelide A and Miniolutelide B, were definitively determined using X-ray crystallography, which provided unambiguous proof of their complex cyclic systems and stereocenters. core.ac.uk

| Technique | Compound | Observation | Reference |

|---|---|---|---|

| HR-ESIMS | Miniolutelide D | [M − H]⁻ at m/z 489.1762, indicating a molecular formula of C₂₅H₂₉O₁₀ | rsc.org |

| ¹H NMR | Miniolutelide D | Signals observed at δH 4.07 (q, H-9), 4.23 (dd, H-13), 5.97 (s, H-23) | rsc.org |

| 2D NMR (COSY, HMBC, NOESY) | Miniolutelide E | Used to establish the relative configuration as (7R,9S,10S,11S,12S,13S,22R,23R) by identifying key correlations between protons. | rsc.org |

| X-ray Crystallography | Miniolutelide B | Used to determine the definitive 3D structure and absolute configuration. | core.ac.uk |

High-Performance Chromatographic Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of Miniolutelide B from the complex mixtures produced by fungal cultures. uni-goettingen.de Given that natural product extracts contain hundreds to thousands of different compounds, separating the target molecule is a significant challenge. HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

In the context of Miniolutelide B research, a common strategy is "mass-guided purification." uni-goettingen.de Here, the HPLC system is coupled directly to a mass spectrometer. As compounds elute from the HPLC column, the mass spectrometer selectively detects the ion corresponding to the mass of Miniolutelide B. This allows researchers to specifically collect the fraction containing the target compound, even if it is not fully resolved from other compounds by conventional detectors like UV. uni-goettingen.de Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (like water and acetonitrile), is frequently used for separating meroterpenoids. mdpi.commdpi.com By carefully optimizing the mobile phase composition, often using a gradient elution where the solvent strength is changed over time, a high degree of purification can be achieved. nih.gov

Mass Spectrometry-Based Metabolomics for Compound Discovery and Profiling

The discovery of Miniolutelide B and its analogues is a direct result of advancements in mass spectrometry-based metabolomics. uni-goettingen.de Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. This approach provides a chemical snapshot of the organism's metabolic state.

In the research that identified new miniolutelides, an untargeted metabolomics approach was employed. uni-goettingen.de This involved analyzing extracts from the fungus Penicillium ubiquetum using high-resolution mass spectrometry (HRMS). uni-goettingen.de A key strategy used was the "One Strain, Many Compounds" (OSMAC) approach, where the fungus was grown on different media to trigger the expression of different biosynthetic gene clusters. uni-goettingen.de By comparing the chemical profiles of the fungus grown under different conditions (e.g., with and without seawater), researchers could identify unique metabolites produced under specific conditions. uni-goettingen.de

A technique known as MS/MS molecular networking was instrumental in this discovery. This bioinformatic tool groups compounds with similar MS/MS fragmentation patterns into clusters, suggesting they are structurally related. uni-goettingen.de This approach highlighted a cluster of overproduced compounds in the seawater-based culture, which, upon purification and structural analysis, were identified as new and known miniolutelides. uni-goettingen.de This demonstrates the power of metabolomics not just for profiling known compounds, but for the targeted discovery of novel natural products.

Advanced Techniques for Trace Level Determination

Detecting and quantifying natural products that may be present in only minute quantities requires highly sensitive analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace level determination of organic molecules like Miniolutelide B in complex matrices. This technique combines the powerful separation capabilities of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry. rsc.org

An LC-MS/MS method for Miniolutelide B would involve developing a separation method, typically using Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, followed by detection with a triple quadrupole or high-resolution mass spectrometer. mdpi.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the specific molecular ion of Miniolutelide B (the precursor ion), which is then fragmented in a collision cell. The third quadrupole then selects a specific, characteristic fragment ion (the product ion) for detection.

This precursor-to-product ion transition is a unique chemical signature for the target analyte, providing extremely high selectivity and minimizing interference from other compounds in the matrix. This allows for reliable quantification at very low concentrations, often in the nanogram per gram (ng/g) range or lower. While a specific validated method for Miniolutelide B trace analysis is not published, the principles are well-established for other fungal polyketides and meroterpenoids. uni-goettingen.de The development of such a method would be crucial for pharmacokinetic studies, environmental monitoring, or quality control applications.

Preclinical Research Models and Future Trajectories in Miniolutelide B Investigation

The exploration of naturally derived compounds for therapeutic potential is a cornerstone of pharmaceutical research. Miniolutelide B, a meroterpenoid originating from fungi, represents a molecule of interest due to its complex structure and nascent bioactivity profile. researchgate.netbaranlab.orgrsc.org The progression from initial discovery to a potential therapeutic agent is contingent upon rigorous preclinical evaluation and strategic planning for future research. This article focuses on the existing preclinical data for Miniolutelide B and its analogues and outlines future investigative pathways.

Q & A

Q. How can interdisciplinary approaches (e.g., computational chemistry, systems biology) enhance Miniolutelide B research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.